molecular formula C14H12N2O4 B5888865 3-nitrophenyl methyl(phenyl)carbamate

3-nitrophenyl methyl(phenyl)carbamate

Cat. No. B5888865
M. Wt: 272.26 g/mol
InChI Key: RLUQUDOOTASCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamates can be achieved through various methods. One common method involves the reaction of amines with carbon dioxide, a process that can be mediated by superbases . Another approach involves the use of carbonylimidazolide in water with a nucleophile . These methods provide a general pathway for the synthesis of carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”.


Chemical Reactions Analysis

Carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”, can undergo various chemical reactions. For instance, they can be formed through the reaction of amines with carbon dioxide . They can also be synthesized through the reaction of carbonylimidazolide with a nucleophile .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “3-nitrophenyl methyl(phenyl)carbamate”, plays an important role in modern drug discovery and medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Prodrugs

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . The carbamate functionality offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Chemical Industry

Carbamates are used in the chemical and paint industry as starting materials, intermediates, and solvents .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally similar to “3-nitrophenyl methyl(phenyl)carbamate”, have been synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .

Mechanism of Action

Target of Action

The primary targets of 3-nitrophenyl methyl(phenyl)carbamate, like other carbamate derivatives, are enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in 3-nitrophenyl methyl(phenyl)carbamate allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors . This functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates, including 3-nitrophenyl methyl(phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Pharmacokinetics

The pharmacokinetic properties of carbamates, such as 3-nitrophenyl methyl(phenyl)carbamate, are influenced by their chemical stability and ability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The result of the action of 3-nitrophenyl methyl(phenyl)carbamate is largely dependent on its interaction with its target enzymes or receptors . The carbamate functionality allows it to modulate these interactions, leading to changes in the biological properties of the target .

Action Environment

The action, efficacy, and stability of 3-nitrophenyl methyl(phenyl)carbamate can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system in which the compound is acting .

Safety and Hazards

While specific safety and hazard information for “3-nitrophenyl methyl(phenyl)carbamate” is not available, carbamates can pose certain risks. For example, they can be harmful if swallowed and may cause skin and eye irritation . They are also suspected of causing cancer .

Future Directions

The future directions in the study and application of carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”, could involve the development of new synthesis strategies. For instance, the use of superbases in the reaction of amines with carbon dioxide opens a rational way to design new synthesis strategies . Additionally, carbamates can serve as an economical carabamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .

properties

IUPAC Name

(3-nitrophenyl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-15(11-6-3-2-4-7-11)14(17)20-13-9-5-8-12(10-13)16(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUQUDOOTASCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.